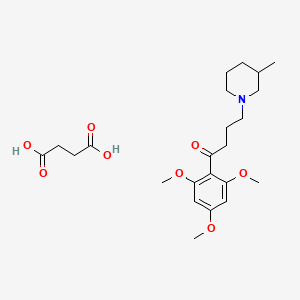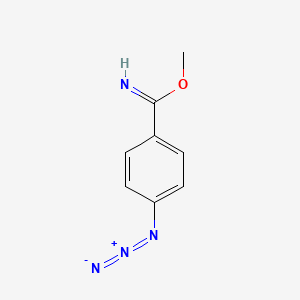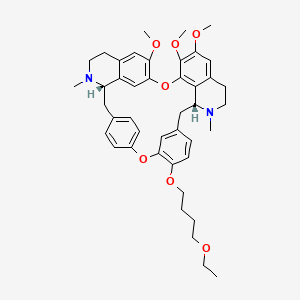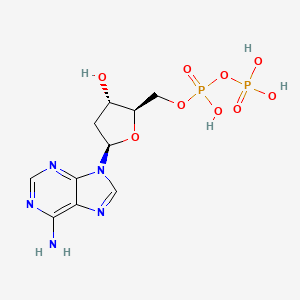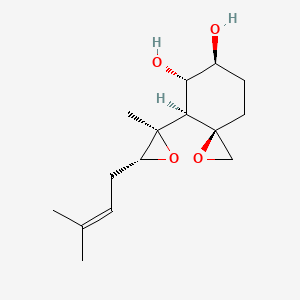
4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol
Vue d'ensemble
Description
4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol is a complex organic compound that has been the subject of scientific research. This compound is commonly referred to as MMBO. MMBO has been studied for its potential use in the development of new drugs and treatments for a variety of medical conditions. In
Mécanisme D'action
The mechanism of action of MMBO is not fully understood. However, it is believed that MMBO works by inhibiting the activity of certain enzymes and proteins in the body. For example, MMBO has been shown to inhibit the activity of cholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition of cholinesterase activity is believed to be responsible for the anti-Alzheimer's effects of MMBO.
Biochemical and Physiological Effects:
MMBO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, MMBO has been shown to have anti-inflammatory effects. MMBO has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MMBO is that it is a relatively simple compound to synthesize. Additionally, MMBO has been shown to have a high degree of stability, which makes it an ideal compound for use in lab experiments. However, one limitation of MMBO is that it is a relatively new compound, and its full range of potential applications is not yet fully understood.
Orientations Futures
There are many potential future directions for research on MMBO. One area of research is in the development of new anti-cancer drugs. MMBO has been shown to be effective against a variety of different types of cancer cells, and further research in this area could lead to the development of new cancer treatments. Additionally, MMBO has been shown to have potential anti-inflammatory and antioxidant effects, which could make it a useful compound for the treatment of other medical conditions. Finally, further research is needed to fully understand the mechanism of action of MMBO and its full range of potential applications.
Méthodes De Synthèse
MMBO is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the reaction of 3-methyl-2-buten-1-ol with formaldehyde to form a diol intermediate. This intermediate is then treated with sodium borohydride to reduce the aldehyde group to a primary alcohol. The resulting product is then treated with epichlorohydrin to form the oxirane ring. Finally, the oxirane ring is opened using hydrochloric acid to form the spirocyclic ring system.
Applications De Recherche Scientifique
MMBO has been studied for its potential use in the development of new drugs and treatments for a variety of medical conditions. One area of research is in the development of anti-cancer drugs. MMBO has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MMBO has been studied for its potential use in the treatment of Alzheimer's disease. MMBO has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
(3R,4S,5S,6S)-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9(2)4-5-11-14(3,19-11)13-12(17)10(16)6-7-15(13)8-18-15/h4,10-13,16-17H,5-8H2,1-3H3/t10-,11+,12+,13+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJZPJUIAUGGML-ZYIYBEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@H](CC[C@]23CO3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908438 | |
| Record name | 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol | |
CAS RN |
103470-60-6 | |
| Record name | FR 65814 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




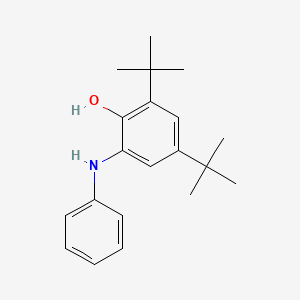
![(1R,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1220039.png)

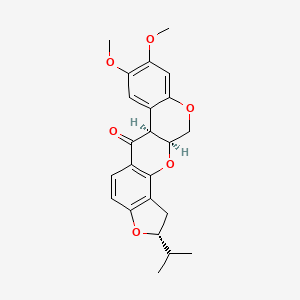

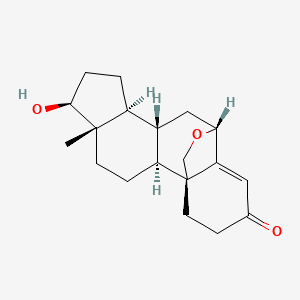
![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl 2-hydroxybenzoate](/img/structure/B1220050.png)
